6-Quinoxalinepropanal
Description
6-Quinoxalinepropanal is a quinoxaline derivative characterized by a propanal (CH₂CH₂CHO) substituent at the 6-position of the quinoxaline core. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring, renowned for their diverse pharmacological and industrial applications . The propanal moiety in this compound introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-quinoxalin-6-ylpropanal |
InChI |
InChI=1S/C11H10N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-8H,1-2H2 |
InChI Key |
DFANSTWBOAQGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinoxalinepropanal typically involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds. One common method is the reaction of o-phenylenediamine with crotonaldehyde under acidic conditions to form the quinoxaline ring, followed by further functionalization to introduce the propanal group .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Quinoxalinepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-quinoxalin-6-ylpropanol, using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: 3-Quinoxalin-6-ylpropanol.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
6-Quinoxalinepropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Quinoxalinepropanal involves its interaction with specific molecular targets. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain kinases, such as the transforming growth factor-β (TGF-β) type I receptor kinase. This inhibition occurs through the binding of the quinoxaline moiety to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinoxaline derivatives are highly dependent on substituent type and position. Below is a comparative table of key analogues:
Pharmacological Activity
Quinoxaline derivatives exhibit broad bioactivity, but substituents dictate specificity:
- Antimicrobial: Thiazolo[4,5-b]quinoxalines show enhanced activity due to sulfur atoms disrupting microbial membranes .
- Anticancer: Pyrimidine-amine derivatives () inhibit topoisomerase II, while this compound’s propanal may target aldehyde dehydrogenase (ALDH)-positive cancers .
- Anti-inflammatory : derivatives with trimethoxyphenyl groups reduce COX-2 expression; propanal’s electrophilicity may modulate NF-κB pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
